molecular formula C20H21NO6 B2617139 (3Z)-5,6-dimethoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one CAS No. 259654-78-9

(3Z)-5,6-dimethoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one

Cat. No. B2617139
CAS RN: 259654-78-9
M. Wt: 371.389
InChI Key: UOQAMFOJKQCFMV-MLPAPPSSSA-N
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Description

(3Z)-5,6-dimethoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one, also known as 5,6-DMTI, is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of (3Z)-5,6-dimethoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Furthermore, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3Z)-5,6-dimethoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. It also exhibits a wide range of pharmacological activities, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on (3Z)-5,6-dimethoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one. One potential area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential use as an anticancer agent, particularly in the treatment of breast cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.

Synthesis Methods

The synthesis of (3Z)-5,6-dimethoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one involves the condensation reaction between 5,6-dimethoxyindole-2,3-dione and 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

(3Z)-5,6-dimethoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one has been extensively studied for its potential applications in various fields of science. It has been found to exhibit a wide range of pharmacological activities such as anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. It has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(3Z)-5,6-dimethoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-23-15-9-12-13(20(22)21-14(12)10-16(15)24-2)6-11-7-17(25-3)19(27-5)18(8-11)26-4/h6-10H,1-5H3,(H,21,22)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQAMFOJKQCFMV-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C3=CC(=C(C=C3NC2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C3=CC(=C(C=C3NC2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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